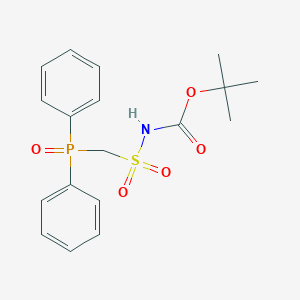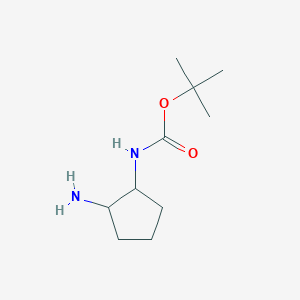
tert-Butyl (3-methacrylamidopropyl)carbamate
Vue d'ensemble
Description
Tert-Butyl (3-methacrylamidopropyl)carbamate is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
The synthesis of tert-Butyl (3-methacrylamidopropyl)carbamate involves several steps:
Reaction of p-toluenesulfonyl chloride with N,N-dimethylpropanediamine: This reaction produces N,N-dimethylpropanediamine hydrochloride.
Reaction of methacrylamide with the hydrochloride salt: Under basic conditions, methacrylamide reacts with the hydrochloride salt to form methacrylamide hydrochloride.
Reaction with tert-butyl carbamate: The methacrylamide hydrochloride is then reacted with tert-butyl carbamate to yield the final product[][1].
Analyse Des Réactions Chimiques
tert-Butyl (3-methacrylamidopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Polymerization: As a monomer, it can be polymerized to form polymers used in coatings, adhesives, and plastics.
Applications De Recherche Scientifique
tert-Butyl (3-methacrylamidopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of various polymers.
Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.
Medicine: It is employed in the development of pharmaceutical intermediates and drug delivery systems.
Industry:Comparaison Avec Des Composés Similaires
tert-Butyl (3-methacrylamidopropyl)carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used in similar applications but differs in its chemical structure and properties.
Methacrylamide derivatives: These compounds share similar functional groups but have different applications and properties.
N,N-dimethylpropanediamine derivatives:Propriétés
IUPAC Name |
tert-butyl N-[3-(2-methylprop-2-enoylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)10(15)13-7-6-8-14-11(16)17-12(3,4)5/h1,6-8H2,2-5H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWQBUVPOLBDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B152953.png)








